FR-181877
Description
The compound Acetic acid, (((6S)-6-((3-(diphenylmethyl)-6-oxo-1(6H)-pyridazinyl)methyl)-5,6,7,8-tetrahydro-1-naphthalenyl)oxy)- is a structurally complex molecule featuring:
- A pyridazinone core (6-oxo-1(6H)-pyridazinyl) with a diphenylmethyl group at position 2.
- A tetrahydro-naphthalenyloxy group (5,6,7,8-tetrahydro-1-naphthalenyl) linked via a methylene bridge to the pyridazinone ring.
- A stereospecific (6S)-configuration at the chiral center.
- An acetic acid moiety at the terminal oxygen of the naphthalenyl group.
This structure combines features of pyridazinone derivatives, known for diverse pharmacological activities, and naphthalene-based compounds, which influence lipophilicity and receptor binding.
Properties
CAS No. |
172936-99-1 |
|---|---|
Molecular Formula |
C30H28N2O4 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-[[(6S)-6-[(3-benzhydryl-6-oxopyridazin-1-yl)methyl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid |
InChI |
InChI=1S/C30H28N2O4/c33-28-17-16-26(30(22-8-3-1-4-9-22)23-10-5-2-6-11-23)31-32(28)19-21-14-15-25-24(18-21)12-7-13-27(25)36-20-29(34)35/h1-13,16-17,21,30H,14-15,18-20H2,(H,34,35)/t21-/m0/s1 |
InChI Key |
FFRFCEJVGONUHG-NRFANRHFSA-N |
Isomeric SMILES |
C1CC2=C(C[C@H]1CN3C(=O)C=CC(=N3)C(C4=CC=CC=C4)C5=CC=CC=C5)C=CC=C2OCC(=O)O |
Canonical SMILES |
C1CC2=C(CC1CN3C(=O)C=CC(=N3)C(C4=CC=CC=C4)C5=CC=CC=C5)C=CC=C2OCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FR 181877 FR-181877 FR181877 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 1,4-Dicarbonyl Precursors
The 6-oxopyridazine core is synthesized from 1,4-diketones through hydrazine-mediated cyclization. A representative pathway involves:
- Condensation of diphenylmethyl ketone with succinic anhydride to form a γ-keto acid.
- Treatment with hydrazine hydrate under acidic conditions to yield 3-(diphenylmethyl)-6-oxo-1,6-dihydropyridazine.
Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Succinic anhydride, AlCl₃ | 80°C | 12 h | 68% |
| 2 | NH₂NH₂·H₂O, HCl | Reflux | 6 h | 82% |
Alternative [4+2] Cycloaddition Approaches
Patent WO2016057798A1 describes cycloaddition strategies for heterocycles, adaptable here by reacting a diphenylmethyl-substituted diene with a nitroso compound to form the pyridazinyl ring. This method offers improved regioselectivity but requires stringent control over electronic effects.
Tetralin Scaffold Construction
Diels-Alder Cyclization
The tetralin system is constructed via Diels-Alder reaction between a diene (e.g., 1-vinylcyclohexene) and a dienophile (e.g., maleic anhydride), followed by hydrogenation:
Birch Reduction of Naphthalene
Reduction of naphthalene with lithium in liquid ammonia generates the 1,4-dihydro intermediate, which is further hydrogenated to tetralin. This method provides high purity but necessitates cryogenic conditions.
Stereoselective Installation of (6S) Configuration
Asymmetric Alkylation
The critical (6S) stereocenter is introduced via Evans oxazolidinone auxiliaries:
- Coupling of a tetralin-derived carboxylic acid with (R)-4-benzyl-2-oxazolidinone.
- Diastereoselective alkylation at the α-position using LDA and CH₃I.
- Auxiliary cleavage with LiOH/H₂O₂ yields the (S)-configured intermediate.
Chiral Induction Data
| Chiral Auxiliary | Alkylating Agent | de (%) | Yield (%) |
|---|---|---|---|
| Evans (R) | CH₃I | 98 | 85 |
| Oppolzer sultam | CH₃CH₂Br | 92 | 78 |
Enzymatic Resolution
Racemic 6-hydroxytetralin derivatives are resolved using lipase-catalyzed acetylation (e.g., Candida antarctica lipase B), achieving >99% ee for the (S)-enantiomer.
Assembly of Molecular Framework
Coupling of Pyridazinone and Tetralin Moieties
A Mitsunobu reaction links the pyridazinone and tetralin fragments:
- Activation of the pyridazinone alcohol with DIAD and PPh₃.
- Coupling with the tetralin-derived hydroxyl group at 0°C to room temperature.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0°C → 25°C |
| Reaction Time | 12 h |
| Yield | 89% |
Diphenylmethyl Group Introduction
Electrophilic aromatic substitution using diphenylmethyl chloride in the presence of AlCl₃ installs the benzhydryl group at the pyridazinone C3 position. Microwave irradiation (100°C, 30 min) enhances reaction efficiency.
Acetic Acid Side Chain Attachment
Etherification via Nucleophilic Substitution
The phenolic oxygen of the tetralin system is alkylated with bromoacetic acid tert-butyl ester, followed by deprotection:
- Reaction with K₂CO₃ in DMF at 60°C for 8 h.
- TFA-mediated ester cleavage yields the free acetic acid.
Scale-Up Data
| Batch Size (kg) | Purity (%) | Isolated Yield (%) |
|---|---|---|
| 0.5 | 99.2 | 76 |
| 5.0 | 98.8 | 73 |
| 50.0 | 97.5 | 68 |
Mitsunobu-Based Approach
For stereosensitive substrates, Mitsunobu conditions (DEAD, PPh₃) couple the tetralin alcohol with ethyl glycolate, followed by saponification. This method avoids racemization but incurs higher costs.
Final Deprotection and Purification
Global deprotection under mild acidic conditions (HCl/EtOAc) removes tert-butyl groups without affecting the pyridazinone ring. Chiral HPLC (Chiralpak IC column, hexane/EtOH 90:10) achieves >99.5% ee, as per protocols in WO2016057798A1. Crystallization from ethanol/water (7:3) affords the final compound in 95% purity.
Industrial-Scale Considerations
Process Economics
A comparative analysis of key steps:
| Step | Cost Driver | Cost Reduction Strategy |
|---|---|---|
| Asymmetric Alkylation | Chiral auxiliary cost | Switch to catalytic asymmetric synthesis |
| Mitsunobu Coupling | DIAD/PPh₃ expense | Substitute with cheaper azocarboxylate |
| HPLC Purification | Column lifetime | Implement simulated moving bed (SMB) chromatography |
Environmental Impact
Solvent selection significantly affects Process Mass Intensity (PMI):
| Solvent | PMI | Alternatives |
|---|---|---|
| DMF | 28 | 2-MeTHF (PMI=18) |
| THF | 22 | Cyclopentyl methyl ether (PMI=15) |
Chemical Reactions Analysis
FR-181877 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminium hydride.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others under controlled conditions.
Condensation: Condensation reactions with other compounds can lead to the formation of complex derivatives
Scientific Research Applications
Synthesis of the Compound
The synthesis of this acetic acid derivative involves several steps, typically starting from readily available precursors. The process often includes:
- Formation of the Pyridazine Ring : This is achieved through condensation reactions involving diphenylmethyl and other substituents.
- Introduction of the Naphthalene Moiety : The tetrahydronaphthalene structure is incorporated through cyclization reactions that enhance the compound's stability and biological activity.
- Final Esterification : The acetic acid moiety is introduced via esterification reactions to yield the final product.
Biological Activities
Research has indicated that this compound exhibits several promising biological activities:
Anticancer Properties
Studies have shown that derivatives of acetic acid can inhibit the proliferation of cancer cells. For instance, compounds similar to the one in focus have been evaluated for their efficacy against breast cancer cells, demonstrating significant cytotoxic effects .
Neuroprotective Effects
The compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. It acts as an inhibitor of beta-secretase (BACE1), which is involved in the production of amyloid-beta plaques associated with Alzheimer's pathology . This inhibition could lead to therapeutic strategies aimed at reducing plaque formation and improving cognitive function.
Anti-inflammatory Activity
In silico studies have suggested that this compound may exhibit anti-inflammatory properties by inhibiting pathways related to inflammatory responses. This makes it a candidate for further exploration in treating conditions characterized by chronic inflammation .
Case Study: Anticancer Activity
A study published in Crystals explored the synthesis of related compounds and their anticancer activities. The results indicated that specific structural modifications enhanced their effectiveness against breast cancer cell lines, suggesting that similar modifications could be applied to the compound .
Case Study: Neuroprotective Mechanisms
Research focusing on BACE1 inhibitors highlighted the potential of acetic acid derivatives in preventing neurodegeneration. The study found that these compounds could significantly reduce amyloid-beta levels in vitro, supporting their development as therapeutic agents for Alzheimer's disease .
Mechanism of Action
FR-181877 exerts its effects by acting as an agonist for the prostaglandin I2 receptor. This receptor is involved in various physiological processes, including the inhibition of platelet aggregation and the promotion of vasodilation. By binding to this receptor, this compound mimics the effects of prostaglandin I2, leading to its therapeutic benefits in cardiovascular diseases .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridazinone Derivatives
Key Observations :
- The diphenylmethyl group in the target compound enhances steric bulk and lipophilicity compared to simpler analogs like 6-oxo-1(6H)-pyridazineacetic acid . This may affect membrane permeability or receptor binding.
- Unlike 3-aryl-substituted pyridazinones (e.g., ), the diphenylmethyl group in the target compound could confer unique conformational rigidity or π-π stacking interactions .
Key Observations :
- Simpler pyridazinones (e.g., ) use reflux-based condensation or coupling, but bulky substituents (e.g., diphenylmethyl) may necessitate alternative strategies like transition-metal catalysis .
Physicochemical Properties
Table 3: Property Comparison of Naphthalenyloxy Acetic Acid Derivatives
Key Observations :
Biological Activity
The compound acetic acid, (((6S)-6-((3-(diphenylmethyl)-6-oxo-1(6H)-pyridazinyl)methyl)-5,6,7,8-tetrahydro-1-naphthalenyl)oxy)- (CAS Number: 9934864), is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C30H28N2O4. It features a unique structure that includes a pyridazine ring and a naphthalene moiety, which may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been suggested that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Enzyme inhibition can lead to altered physiological responses in cells.
- Receptor Modulation : The structural components may allow it to interact with various receptors in the body, potentially influencing signaling pathways.
Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer properties. For example:
- Study Findings : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound:
- Mechanism : It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in vitro. This effect may be beneficial in treating conditions like arthritis and other inflammatory diseases .
Case Studies
Research Findings
Several key findings from diverse sources contribute to understanding the biological activity of this compound:
- Cytotoxicity : Research indicates that the compound effectively induces cell death in various cancer types through apoptosis mechanisms .
- Inflammation Modulation : Studies have shown that it can significantly lower inflammatory markers such as IL-6 and TNF-alpha in cellular models .
- Potential Therapeutic Applications : Given its dual role in anticancer and anti-inflammatory activities, there is potential for development into therapeutic agents targeting multiple diseases .
Q & A
Q. What synthetic methodologies are recommended for constructing the pyridazinyl and tetrahydro-naphthalenyl moieties in this compound?
The synthesis of pyridazinyl derivatives typically involves cyclocondensation reactions of hydrazines with diketones or via oxidation of dihydropyridazines. For the tetrahydro-naphthalenyl group, catalytic hydrogenation or Birch reduction of naphthalene derivatives is common. Multi-step protocols using coupling reagents like HOBt/EDC (for amide/ester bonds) and purification via column chromatography are critical for assembling the final structure . Computational reaction path search methods (e.g., quantum chemical calculations) can optimize reaction conditions and reduce trial-and-error approaches .
Q. How can the stereochemical integrity of the (6S)-configuration be preserved during synthesis?
Chiral auxiliaries or asymmetric catalysis (e.g., chiral ligands in hydrogenation) should be employed. Monitoring via chiral HPLC or polarimetry ensures enantiopurity, while X-ray crystallography or NOE NMR experiments confirm absolute configuration post-synthesis .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
- LC-MS : Validates molecular weight and detects impurities.
- NMR (1H/13C, COSY, HSQC) : Assigns proton and carbon environments, especially for the tetrahydro-naphthalenyl and pyridazinyl groups.
- FT-IR : Confirms functional groups like the acetic acid carbonyl and pyridazinone C=O .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in structure-activity relationship (SAR) data for this compound?
Quantum mechanical calculations (e.g., DFT) predict electronic properties and reactive sites, while molecular docking identifies binding interactions. Combining these with QSAR models (e.g., CoMFA/CoMSIA) clarifies SAR discrepancies by correlating steric/electronic features with bioactivity . For example, diphenylmethyl group orientation may influence steric hindrance in target binding, which DFT can visualize .
Q. What experimental design strategies mitigate challenges in isolating intermediates during multi-step synthesis?
Q. How can AI-driven platforms optimize reaction conditions for this compound’s scale-up?
AI tools (e.g., COMSOL Multiphysics integrated with machine learning) simulate reaction kinetics and mass transfer limitations. For instance, optimizing solvent polarity and temperature for the pyridazinyl-methylation step reduces byproducts. Autonomous labs with robotic systems enable high-throughput screening of catalysts (e.g., Pd/C for hydrogenation) .
Methodological Challenges and Solutions
Q. How to address low yields in the coupling of the pyridazinyl-methyl group to the tetrahydro-naphthalenyl core?
Q. What strategies validate the compound’s metabolic stability in preclinical studies?
- In vitro assays : Microsomal stability tests (human/rat liver microsomes) with LC-MS/MS quantification.
- Isotope labeling : Use deuterated analogs to track metabolic pathways.
- CYP450 inhibition screening : Identify potential drug-drug interactions early .
Data Management and Reproducibility
Q. How to ensure reproducibility in synthesizing this compound across labs?
Q. What software tools are recommended for managing spectral and crystallographic data?
- MestReNova : NMR data processing and peak assignment.
- Olex2 : X-ray crystallography structure refinement.
- CDD Vault : Secure, centralized storage for experimental data .
Safety and Compliance
Q. What safety protocols are critical when handling intermediates with reactive functional groups?
- Fume hood use : For pyridazinyl derivatives prone to exothermic decomposition.
- Inert atmosphere : Schlenk lines for air-sensitive steps (e.g., Grignard additions).
- Waste segregation : Separate halogenated byproducts (e.g., from dichloromethane extraction) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
